Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate
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Overview
Description
Preparation Methods
The synthesis of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate typically involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole or the 4-substituted methoxycarbonyl-isoxazole derivatives . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Cu(I) or Ru(II) catalysts for cycloaddition reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, the [2+3] cycloaddition reaction with nitrile oxides leads to the formation of 5-substituted amino-isoxazole derivatives .
Scientific Research Applications
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, isoxazole derivatives, including this compound, have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . In industry, these compounds are used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to exert their effects by binding to various enzymes and receptors, thereby modulating their activity . The specific molecular targets and pathways involved depend on the particular biological activity being studied.
Comparison with Similar Compounds
Ethyl (5-acetamido-3-methylisoxazol-4-yl)carbamate can be compared with other similar compounds, such as ethyl carbamate, methyl carbamate, and propyl carbamate . These compounds share a similar carbamate structure but differ in their specific substituents and biological activities . This compound is unique due to its isoxazole ring, which imparts distinct biological activities and therapeutic potential .
Properties
CAS No. |
41230-65-3 |
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Molecular Formula |
C9H13N3O4 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
ethyl N-(5-acetamido-3-methyl-1,2-oxazol-4-yl)carbamate |
InChI |
InChI=1S/C9H13N3O4/c1-4-15-9(14)11-7-5(2)12-16-8(7)10-6(3)13/h4H2,1-3H3,(H,10,13)(H,11,14) |
InChI Key |
LWOUHYYSDYNAEC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(ON=C1C)NC(=O)C |
Origin of Product |
United States |
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